Cas no 89967-38-4 (5-pentyl-1H-pyrazole-3-carboxylic acid)

5-pentyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylic acid, 5-pentyl-
- 5-pentyl-1H-pyrazole-3-carboxylic acid
- BDBM50216551
- 5-pentyl-1H-pyrazole-3-carboxylicacid
- CHEMBL247921
- 5-butylpyrazole-3-carboxylic acid
- Z1262526063
- AKOS022641136
- 89967-38-4
- 3-pentyl-1H-pyrazole-5-carboxylic acid
- DTXSID30522563
- EN300-301166
- SCHEMBL4790447
-
- MDL: MFCD22195314
- Inchi: InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(9(12)13)11-10-7/h6H,2-5H2,1H3,(H,10,11)(H,12,13)
- InChI Key: ZHDMNUKZNCXRJD-UHFFFAOYSA-N
- SMILES: CCCCCC1=CC(=NN1)C(=O)O
Computed Properties
- Exact Mass: 182.105527694g/mol
- Monoisotopic Mass: 182.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 391.6±30.0 °C at 760 mmHg
- Flash Point: 190.6±24.6 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-pentyl-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-pentyl-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301166-10.0g |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95.0% | 10.0g |
$2928.0 | 2025-03-21 | |
Enamine | EN300-301166-0.05g |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95.0% | 0.05g |
$159.0 | 2025-03-21 | |
Ambeed | A792710-1g |
5-Pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 97% | 1g |
$740.0 | 2024-04-16 | |
A2B Chem LLC | AV99861-10g |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 10g |
$3118.00 | 2024-04-19 | |
1PlusChem | 1P01B61H-10g |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 10g |
$3681.00 | 2024-04-20 | |
1PlusChem | 1P01B61H-1g |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 1g |
$904.00 | 2024-04-20 | |
A2B Chem LLC | AV99861-250mg |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 250mg |
$390.00 | 2024-04-19 | |
1PlusChem | 1P01B61H-100mg |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 100mg |
$344.00 | 2024-04-20 | |
1PlusChem | 1P01B61H-250mg |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 250mg |
$479.00 | 2024-04-20 | |
1PlusChem | 1P01B61H-5g |
5-pentyl-1H-pyrazole-3-carboxylic acid |
89967-38-4 | 95% | 5g |
$2502.00 | 2024-04-20 |
5-pentyl-1H-pyrazole-3-carboxylic acid Related Literature
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 5-pentyl-1H-pyrazole-3-carboxylic acid
Introduction to 5-pentyl-1H-pyrazole-3-carboxylic acid (CAS No. 89967-38-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
5-pentyl-1H-pyrazole-3-carboxylic acid, identified by the chemical identifier CAS No. 89967-38-4, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. The pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, is a privileged scaffold in drug discovery, known for its ability to interact with biological targets in multiple ways. The introduction of a pentyl substituent at the 5-position and a carboxylic acid group at the 3-position further enhances its pharmacological profile, making it a promising candidate for further exploration.
The compound's structure imparts unique electronic and steric properties that can be exploited for designing molecules with specific biological functions. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid moiety, in particular, provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. This flexibility has made 5-pentyl-1H-pyrazole-3-carboxylic acid a valuable building block in the development of novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive pyrazole derivatives. Researchers have leveraged machine learning algorithms to predict the binding affinity of 5-pentyl-1H-pyrazole-3-carboxylic acid and its derivatives to various biological targets. These computational approaches have identified potential leads for treating neurological disorders, autoimmune diseases, and metabolic syndromes. The integration of experimental validation with computational modeling has provided a robust framework for optimizing the pharmacokinetic and pharmacodynamic properties of this compound.
In addition to its pharmaceutical applications, 5-pentyl-1H-pyrazole-3-carboxylic acid has shown promise in material science. The pyrazole ring can act as a ligand in coordination chemistry, facilitating the synthesis of metal-organic frameworks (MOFs) with applications in catalysis and gas storage. The presence of both nitrogen and oxygen donor sites in its structure allows it to form stable complexes with transition metals, which can be utilized in designing efficient catalysts for organic transformations.
The synthesis of 5-pentyl-1H-pyrazole-3-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. One common synthetic route involves the condensation of pentyl acetoacetate with hydrazine hydrate to form 5-pentylpyrazole, followed by oxidation with potassium permanganate or another oxidizing agent to introduce the carboxylic acid group at the 3-position. Advances in green chemistry have led to the development of more sustainable synthetic methods, such as catalytic oxidation using environmentally benign reagents.
The biological activity of 5-pentyl-1H-pyrazole-3-carboxylic acid has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit enzymes involved in inflammatory pathways, such as COX-2 and LOX. These findings align with the growing interest in developing anti-inflammatory agents based on pyrazole scaffolds. In vivo studies have further corroborated its potential therapeutic effects, showing efficacy in animal models of arthritis and other inflammatory conditions.
The compound's interaction with biological targets has been elucidated through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed that 5-pentyl-1H-pyrazole-3-carboxylic acid binds to proteins with high affinity by forming hydrogen bonds and hydrophobic interactions within the active site. This detailed understanding of its binding mechanism has guided the design of analogs with improved selectivity and potency.
The future prospects of 5-pentyl-1H-pyrazole-3-carboxylic acid are vast, with ongoing research focusing on expanding its applications into areas such as agrochemicals and specialty chemicals. Its structural features make it an ideal candidate for designing molecules that interact with plant growth regulators or pest repellents. Additionally, its role as a precursor in synthesizing more complex molecules positions it as a key intermediate in industrial chemical processes.
In conclusion, 5-pentyl-1H-pyrazole-3-carboxylic acid (CAS No. 89967-38-4) represents a significant advancement in chemical biology and medicinal chemistry. Its unique structural attributes, combined with recent breakthroughs in computational drug design and green chemistry, make it a compound of great interest for future research and development. As our understanding of its biological activities continues to grow, so too will its potential applications across multiple scientific disciplines.
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